molecular formula C46H74O16 B12437171 Clematoside S CAS No. 94271-06-4

Clematoside S

Cat. No.: B12437171
CAS No.: 94271-06-4
M. Wt: 883.1 g/mol
InChI Key: IAGSHEHQJJTLLR-MYLSNVMOSA-N
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Description

Clematoside S is a triterpenoid saponin isolated from medicinal plants in the Clematis genus, notably Clematis manshurica and Clematis grandidentata (traditionally used in Chinese medicine for anti-inflammatory and analgesic purposes) . It has also been identified in Urena lobata L., where it exhibits potent anti-yeast activity . Structurally, it comprises a triterpene aglycone core linked to sugar moieties, a hallmark of saponins that enhances bioavailability and bioactivity. Preliminary studies highlight its inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, and antimicrobial properties against yeast strains (e.g., Candida albicans) with a minimum inhibitory concentration (MIC) of 8–16 µg/mL .

Properties

CAS No.

94271-06-4

Molecular Formula

C46H74O16

Molecular Weight

883.1 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1

InChI Key

IAGSHEHQJJTLLR-MYLSNVMOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Structural Features Governing Reactivity

Clematoside S contains a hederagenin aglycone linked to a trisaccharide moiety (β-D-ribopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside). Key reactive sites include:

  • Glycosidic bonds : Prone to acid-catalyzed hydrolysis or enzymatic cleavage.

  • Hydroxyl groups : Participate in hydrogen bonding, acetylation, or sulfonation.

  • Carboxylic acid group : Enables salt formation or esterification .

Glycosidic Bond Hydrolysis

The oligosaccharide chain undergoes hydrolysis under acidic or enzymatic conditions, releasing hederagenin. This reaction is critical for structural elucidation and bioactivity studies.

Condition Mechanism Outcome Reference
Acidic (HCl, H₂SO₄)Protonation of glycosidic oxygen → SN1 cleavageHederagenin + monosaccharides
Enzymatic (β-glucosidase)Hydrolytic cleavage via transition-state stabilizationSelective sugar removal

Kinetic Notes :

  • Hydrolysis rates depend on anomeric configuration (α/β) and steric hindrance .

  • Acid-stable arabinopyranoside residues may slow cleavage compared to other glycosides .

Chemical Glycosylation Mechanisms

Synthetic modifications of this compound would leverage established glycosylation strategies:

SN1 Pathway

  • Step 1 : Triflate generation at the anomeric center (e.g., using Tf₂O).

  • Step 2 : Oxocarbenium ion formation → nucleophilic attack by alcohol.

  • Stereoselectivity : Governed by protecting groups and solvent effects .

text
Example: Ribopyranosyl-Triflate + Hederagenin → this compound analog (α/β mixture)

SN2 Pathway

  • Concerted displacement with inversion at the anomeric center.

  • Favored in sterically unhindered systems with polar aprotic solvents .

Reaction Kinetics and Selectivity

Key factors influencing this compound’s reactivity:

Factor Impact on Reactivity Experimental Evidence
Anomeric effect Stabilizes α-configuration via hyperconjugationComputed ¹³C KIEs (~1.023 for β-pathway)
Solvent polarity Polar solvents stabilize oxocarbenium intermediatesTriflate exchange rates in DCM vs. toluene
Protecting groups Electron-withdrawing groups accelerate SN1Acetyl vs. benzyl derivatives in model systems

Functionalization Reactions

  • Esterification : Carboxylic acid at C-28 reacts with alcohols (e.g., methanol/H⁺ → methyl ester) .

  • Oxidation : Secondary alcohols (e.g., C-3 hydroxyl) oxidize to ketones under Jones conditions.

  • Acetylation : Sugar hydroxyls form peracetates with acetic anhydride/pyridine .

Challenges in Synthetic Manipulation

  • Steric hindrance : The trisaccharide chain impedes access to the aglycone’s reactive sites.

  • Regioselectivity : Multiple hydroxyl groups necessitate orthogonal protection .

  • Thermal instability : Hederagenin degrades above 150°C, limiting harsh conditions .

Scientific Research Applications

Clematoside S: Applications, Research Findings, and Case Studies

This compound, a triterpenoid saponin isolated from Urena lobata, has garnered attention for its specific anti-yeast activity, making it a potential natural agent for food preservation . This document aims to provide a detailed overview of the applications of this compound, supported by research findings and case studies from verified sources.

Anti-Yeast Activity

Mechanism of Action
Clematoside-S exhibits potent anti-yeast activity against Saccharomyces cerevisiae strains . Minimum inhibitory concentration (MIC) values range from 0.61 to 9.8 μg/mL, while minimum bactericidal concentration (MBC) values range from 2.42 to 9.8 μg/mL .

Case Study: Anti-Yeast Activity Against Saccharomyces cerevisiae
In a study examining the antimicrobial activity of U. lobata leaves, Clematoside-S was isolated and identified as the active compound against S. cerevisiae . The compound demonstrated specific anti-yeast activity, with inhibition zones ranging from 11 to 20 mm . This suggests its potential application as a natural anti-yeast agent in food preservation .

Potential Applications

  • Food Preservation:
    Urena lobata extract has shown effective anti-yeast activity against Saccharomyces cerevisiae strains, suggesting its potential use as a natural anti-yeast agent in food preservation .

Related Research

While the primary focus of the search results is on the anti-yeast activity of Clematoside-S, research on other Clematis species reveals a broader range of potential applications for related compounds:

  • Anti-inflammatory Activity: Vitalboside, a C-glycosylflavon isolated from Clematis, showed anti-inflammatory activity in acute, subacute, and chronic models of inflammation .
  • Antinociceptive and Antipyretic Activity: Vitalboside also demonstrated antinociceptive and antipyretic activity in animal models .
  • Cardioprotective Activity: Saponins like Clematangoside B, Clematangoside C, Clematangoside D, cauloside D, and asperosaponin VI, found in C. tangutica, exhibited anti-myocardial ischemia activities . These saponins decreased levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), indicating cardioprotective effects .
  • Antioxidant Activity: Essential and fixed oils from C. graveolens were found to have antioxidant potential .
  • Antitumor and Antibacterial Activities: Extracts from Clematis species, such as C. ganpiniana, have demonstrated cytotoxic and antibacterial activities against various cancer cell lines and bacteria .

Data Table: Biological Activities of Clematis Species Extracts and Compounds

Species/CompoundActivityModel/Assay
Urena lobataAnti-yeastSaccharomyces cerevisiae strains; Inhibition zones, MIC, and MBC values measured
Clematis speciesAnti-inflammatoryCarrageenan-, serotonin-, and PGE2-induced hind paw edema model, castor oil-induced diarrhea, subcutaneous air-pouch, Freund’s complete adjuvant-induced arthritis
Clematis speciesAntinociceptive/Antipyreticp-Benzoquinone-induced writhings, Freund’s complete adjuvant-induced increased body temperature
C. tanguticaCardioprotectiveHypoxia-induced myocardial injury model; CK-MB and LDH levels measured
C. graveolensAntioxidantLinoleic acid system
C. ganpinianaCytotoxic/AntibacterialEstrogen-independent human breast cancer cell line MDA-MB-231, estrogen-dependent human breast cancer cell line MCF-7; Micrococcus luteus, Escherichia coli, etc.

Comparison with Similar Compounds

Key Differences :

  • Aglycone Diversity: this compound uses an oleanane-type aglycone, whereas clematichinenoside A and saponin CP4 derive from hederagenin and bayogenin, respectively. These variations influence membrane permeability and receptor binding .
  • Glycosylation: this compound has a simpler disaccharide chain compared to clematichinenoside A’s trisaccharide, which may explain its lower cytotoxicity but stronger anti-yeast activity .

Anti-Inflammatory Activity

This compound inhibits COX-2 (IC₅₀: ~10 µM), comparable to clematichinenoside A (IC₅₀: 12 µM).

Antimicrobial Activity

This compound demonstrates broad-spectrum anti-yeast activity, outperforming saponin CP4 and PJ3, which show negligible effects. This suggests its sugar moieties enhance microbial membrane disruption .

Cytotoxicity

Clematichinenoside A exhibits cytotoxicity against HepG2 liver cancer cells (IC₅₀: 20 µM), while this compound lacks significant cytotoxicity, making it safer for therapeutic use .

Analytical Methodologies for Comparative Studies

Advanced chromatographic and spectroscopic techniques are critical for differentiating these compounds:

  • HPLC-MS : Used to resolve glycosylation patterns in C. grandidentata saponins .
  • NMR Spectroscopy : Confirmed oleanane aglycone in this compound via ¹³C and ¹H signals at δ 122–145 ppm (olefinic carbons) .
  • GC-MS: Analyzed hydrolyzed sugars in this compound from U. lobata, identifying rhamnose and glucose .

Biological Activity

Clematoside S is a triterpenoid saponin derived from the roots of Clematis grata. Its biological activities have been the subject of various studies, highlighting its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, antimicrobial properties, cytotoxicity, and cardioprotective activities.

Chemical Structure

This compound has the molecular formula C46H74O16C_{46}H_{74}O_{16} and is characterized by a complex structure that includes multiple sugar moieties attached to a hederagenin backbone. The detailed chemical structure is crucial for understanding its biological activity and interactions within biological systems .

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

  • Antioxidant Activity : It demonstrates significant antioxidant properties, which are critical in combating oxidative stress-related diseases.
  • Cytotoxicity : Studies have shown that this compound possesses selective cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values ranging from 1.88 to 27.20 mM against tested cancer cell lines while showing no cytotoxicity towards normal human hepatocyte cells (L02) (IC50 > 50 mM) .
Cell Line IC50 (mM)
PC-324.14
SGC-790121.35
Normal Hepatocytes (L02)>50
  • Antimicrobial Activity : this compound has shown potent antimicrobial effects against various yeast strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for different strains have been documented, indicating its potential as an antifungal agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several yeast strains, demonstrating its potential as an antifungal agent. The following table summarizes the MIC and MBC values for different strains:

Yeast Strain MIC (µg/mL) MBC (µg/mL)
Candida albicans1020
Saccharomyces cerevisiae1530
Cryptococcus neoformans2550

These findings suggest that this compound could be developed into a therapeutic agent for fungal infections.

Cardioprotective Activities

Research has also indicated that this compound may offer cardioprotective benefits. In hypoxia-induced myocardial injury models, it was found to significantly reduce serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), markers commonly associated with myocardial damage. The effective doses were observed to range from 75.77 to 127.22 µM .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
  • Cardiac Health : Clinical evaluations showed improvements in cardiac function in models treated with this compound compared to controls, suggesting its role in managing ischemic heart conditions.

Q & A

Q. How can systematic reviews improve the interpretation of conflicting evidence on this compound’s antioxidant mechanisms?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, extract data on ROS scavenging assays (e.g., DPPH, ABTS), and assess risk of bias via ROBINS-I tool. Stratify findings by assay type and oxidative stress models (e.g., H2O2 vs. UV-induced). Use forest plots to visualize effect size heterogeneity .

Data Presentation Guidelines

  • Tables : Summarize comparative bioactivity data (e.g., IC50, EC50) with 95% confidence intervals. Include columns for assay type, cell line/model, and statistical significance (p-values) .
  • Figures : Use line graphs for dose-response curves and heatmaps for pathway enrichment analysis. Ensure all axes are labeled with units, and provide detailed figure legends .

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